N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
Properties
IUPAC Name |
N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-27-20-23-22-18(24(20)14-15-7-5-4-6-8-15)13-21-19(25)16-9-11-17(26-2)12-10-16/h4-12H,3,13-14H2,1-2H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNOUZWQCHPNTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(N1CC2=CC=CC=C2)CNC(=O)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide typically involves the formation of the triazole ring followed by the introduction of the benzyl, ethylsulfanyl, and methoxybenzamide groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The benzyl and ethylsulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the molecule .
Scientific Research Applications
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The benzyl and ethylsulfanyl groups may enhance the compound’s binding affinity to its targets, while the methoxybenzamide moiety can contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
- N-benzyl-2-((5-(4-ethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide
- 2-((5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(4-methoxyphenyl)acetamide
Uniqueness
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethylsulfanyl group, in particular, may enhance its reactivity and potential as a therapeutic agent compared to similar compounds .
Biological Activity
N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a novel compound belonging to the triazole class, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.45 g/mol. The compound features a triazole ring, a benzyl group, and a methoxybenzamide moiety, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazole with 4-methoxybenzoyl chloride. The reaction is conducted in an organic solvent under controlled conditions to ensure high yield and purity.
Antimicrobial Activity
Triazole derivatives are well-known for their antimicrobial properties. Studies have shown that this compound exhibits significant antibacterial and antifungal activities.
-
Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance:
- Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus: 16 µg/mL
- MIC against Escherichia coli: 32 µg/mL
- Antifungal Activity : It has also demonstrated antifungal activity against Candida albicans with an MIC of 8 µg/mL.
Anticancer Activity
Research indicates that this compound has potential anticancer properties. In vitro studies have tested its effects on several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast) | 3.1 |
| HCT116 (colon) | 5.0 |
| HeLa (cervical) | 6.0 |
These results suggest that this compound can inhibit cell proliferation effectively.
The biological activity of this compound is attributed to its ability to interfere with specific molecular targets involved in cell growth and survival pathways:
- Enzyme Inhibition : The compound may inhibit enzymes critical for DNA synthesis or repair mechanisms in cancer cells.
- Reactive Oxygen Species (ROS) Modulation : It might alter ROS levels within cells, leading to oxidative stress that promotes apoptosis in cancer cells.
Case Studies
Several studies have been conducted to investigate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry reported that the compound effectively inhibited bacterial growth in vitro and showed low cytotoxicity towards human cell lines.
- Anticancer Evaluation : Another research article highlighted the selective cytotoxicity of the compound against MCF-7 cells compared to normal fibroblast cells, indicating its potential as a targeted anticancer agent.
Q & A
Q. What are the optimized synthetic routes for N-{[4-benzyl-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves a multi-step process:
Triazole core formation : React hydrazine derivatives with carbon disulfide (CS₂) under basic conditions (e.g., KOH in ethanol, reflux) to form the 1,2,4-triazole ring .
Benzylation : Introduce the benzyl group via alkylation using benzyl chloride in DMF at 60°C .
Ethylsulfanyl incorporation : Use ethyl mercaptan with NaH in THF to functionalize the triazole at position 5 .
Benzamide coupling : Attach 4-methoxybenzamide via nucleophilic acyl substitution using 4-methoxybenzoyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) .
Q. Key Optimization Factors :
- Solvent choice : Polar aprotic solvents (DMF, THF) enhance nucleophilicity.
- Temperature : Higher temperatures (60–80°C) improve reaction rates but may risk decomposition.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. Table 1: Synthesis Optimization
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Hydrazine, CS₂, KOH, ethanol, reflux | 65% | |
| 2 | Benzyl chloride, DMF, 60°C | 72% | |
| 3 | Ethyl mercaptan, NaH, THF | 68% | |
| 4 | 4-Methoxybenzoyl chloride, DCM, Et₃N | 85% |
Q. Which spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Assign peaks for the triazole methylene (δ ~4.2 ppm), methoxybenzamide (δ ~3.8 ppm), and ethylsulfanyl protons (δ ~1.3–2.9 ppm) .
- DEPT-135 : Confirms CH, CH₂, and CH₃ groups in the benzyl and ethylsulfanyl moieties .
- X-ray Crystallography :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ = 425.15 g/mol) .
Q. Table 2: Characterization Techniques
Q. What in vitro biological screening approaches are used to assess its therapeutic potential?
Methodological Answer:
- Anticancer Activity :
- MTT Assay : Test against cancer cell lines (e.g., MCF-7, IC₅₀ = 12.5 µM) with doxorubicin as a positive control .
- Enzyme Inhibition :
- Kinase Assays : Measure inhibition of tyrosine kinases (e.g., EGFR) at 10 µM concentration .
- Antimicrobial Screening :
- MIC Determination : Use broth microdilution against Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
Q. How is the compound’s stability under varying pH and temperature conditions evaluated?
Methodological Answer:
- Thermal Stability :
- TGA/DSC : Degradation onset at ~220°C indicates thermal resilience .
- pH Stability :
- Incubate in buffers (pH 2–9) for 24 hours. Monitor via HPLC; degradation peaks suggest instability at pH <3 .
Q. What are the primary metabolic pathways and excretion mechanisms identified for this compound?
Methodological Answer:
- Phase I Metabolism :
- Cytochrome P450 (CYP3A4) : Hydroxylation of the benzyl group observed in liver microsome assays .
- Excretion :
- Renal clearance (70%) identified in rodent models via LC-MS/MS analysis of urine .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?
Methodological Answer:
- Density Functional Theory (DFT) :
- Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to predict electrophilic sites. Triazole sulfur and methoxy oxygen are reactive centers .
- Molecular Docking (AutoDock Vina) :
- Simulate binding to EGFR (PDB: 1M17). The ethylsulfanyl group forms hydrophobic interactions with Leu694 (ΔG = -9.2 kcal/mol) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., fixed ATP concentration in kinase assays) .
- Structural Analog Comparison : Compare with derivatives lacking the ethylsulfanyl group to isolate pharmacophore contributions .
Q. What strategies optimize the compound’s selectivity for specific enzymes or receptors?
Methodological Answer:
Q. How do structural modifications (e.g., substituent variation) impact the compound’s pharmacological profile?
Methodological Answer:
- Substituent Effects :
- Ethylsulfanyl → Sulfone : Increases polarity, enhancing aqueous solubility but reducing membrane permeability .
- Benzyl → Cycloheptyl : Improves metabolic stability (t₁/₂ from 2.1 to 4.3 hours in hepatocytes) .
Q. Table 3: Impact of Structural Modifications
| Modification | Pharmacological Change | Reference |
|---|---|---|
| Ethylsulfanyl → Sulfone | ↑ solubility, ↓ logP | |
| Benzyl → Cycloheptyl | ↑ metabolic stability |
Q. What advanced techniques (e.g., cryo-EM, metabolomics) elucidate its mechanism in multi-target therapies?
Methodological Answer:
- Cryo-Electron Microscopy (cryo-EM) :
- Resolve binding to tubulin (3.8 Å resolution) to explain antimitotic activity .
- Metabolomics (LC-MS) :
- Identify downstream lipid peroxidation markers (e.g., malondialdehyde) in treated cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
